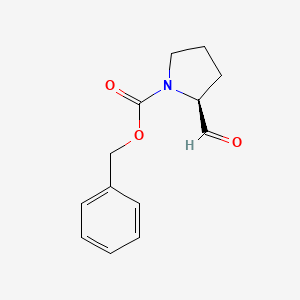

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester

Übersicht

Beschreibung

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a formyl group, a carboxylic acid group, and a benzyl ester group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formyl chloride.

Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the benzyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: (S)-2-Carboxy-pyrrolidine-1-carboxylic acid benzyl ester.

Reduction: (S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Target Enzyme

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester is known to specifically inhibit Prolyl Endopeptidase (PREP) . This enzyme is crucial in the metabolism of proline-containing peptides, which play significant roles in various physiological processes, including learning and memory.

Mode of Action

The compound binds to the active site of PREP, inhibiting its activity. This inhibition leads to increased levels of proline-containing peptides, potentially influencing neuropeptide signaling pathways critical for cognitive functions.

Medicinal Chemistry

This compound is being investigated as a precursor for drug development targeting neurological disorders. Its ability to modulate PREP activity suggests potential therapeutic benefits in conditions like Alzheimer's disease and other cognitive impairments.

Organic Synthesis

This compound serves as an important intermediate in synthesizing complex organic molecules. Its structural characteristics allow for various chemical transformations, making it valuable in developing new synthetic methodologies.

Biological Research

The compound's interactions with biomolecules are being studied to understand better its biological activity. Preliminary research indicates potential antimicrobial properties, as compounds with similar structures have shown effectiveness against various bacterial strains.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity similar to other pyrrolidine derivatives. A study evaluating related compounds found notable antibacterial effects against Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| Compound A | Active against S. aureus | 0.0048 |

| Compound B | Active against E. coli | 0.0195 |

| Compound C | Inhibitory against C. albicans | 0.039 |

These findings indicate that further investigation into the antimicrobial properties of this compound is warranted.

Case Studies

A study focusing on various pyrrolidine derivatives highlighted that modifications significantly enhanced antibacterial activity against different bacterial strains. For instance, compounds with halogen substitutions demonstrated increased inhibitory effects, suggesting that structural modifications could optimize the biological activity of this compound.

Wirkmechanismus

The mechanism of action of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the benzyl ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biological pathways and exert various effects depending on the context of use.

Vergleich Mit ähnlichen Verbindungen

(S)-2-Formyl-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester group.

(S)-2-Formyl-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester group.

(S)-2-Formyl-pyrrolidine-1-carboxylic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester group.

Uniqueness: (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which can influence its reactivity and interactions compared to other esters. The benzyl group can provide additional stability and lipophilicity, making it a valuable intermediate in organic synthesis and drug development.

Biologische Aktivität

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 71461-30-8, is a pyrrolidine derivative that has garnered interest due to its potential biological activities. The compound features a unique structure that includes a formyl group, a carboxylic acid group, and a benzyl ester group, which contribute to its reactivity and possible therapeutic applications.

The molecular formula of this compound is C₁₃H₁₅NO₃, with a molecular weight of approximately 233.27 g/mol. Its structure can be described as follows:

- Pyrrolidine Ring: A five-membered nitrogen-containing ring.

- Formyl Group (-CHO): Attached to the second carbon of the pyrrolidine ring.

- Benzyl Ester Group: Enhances the compound's lipophilicity and potential for biological interactions.

Research indicates that this compound acts primarily as an inhibitor of the enzyme Prolyl Endopeptidase (PREP) . This enzyme plays a significant role in the metabolism of proline-containing peptides, which are crucial in various physiological processes, including learning and memory.

Mode of Action

- Binding Affinity: The compound binds to the active site of PREP, inhibiting its activity.

- Biochemical Pathways Affected: The inhibition leads to increased levels of proline-containing peptides, potentially influencing neuropeptide signaling pathways.

Antimicrobial Properties

Preliminary studies have suggested that compounds with structural similarities to this compound exhibit notable antimicrobial activities. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains.

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| Compound A | Active against S. aureus | 0.0048 |

| Compound B | Active against E. coli | 0.0195 |

| Compound C | Inhibitory against C. albicans | 0.039 |

These findings indicate that this compound may also possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Case Studies

A study evaluating various pyrrolidine derivatives found that certain modifications significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions demonstrated increased inhibitory effects, suggesting that structural modifications could optimize the biological activity of this compound.

Research Applications

The unique properties of this compound make it a valuable compound in several fields:

- Medicinal Chemistry: As a precursor for drug development targeting neurological disorders due to its interaction with PREP.

- Organic Synthesis: Utilized as an intermediate in synthesizing complex organic molecules.

- Biological Research: Potential applications in studying peptide metabolism and neurobiology.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Transesterification

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt. Additionally, transesterification reactions allow substitution of the benzyl group with other alcohols.

Reagents and Conditions

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol/water .

-

Transesterification : Primary/secondary alcohols with triethylamine (TEA) or 2-benzyloxy-1-methylpyridinium triflate under mild conditions .

Major Products

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Acidic Hydrolysis | (S)-2-Formyl-pyrrolidinecarboxylic acid | 85–90 | |

| Transesterification | Methyl/ethyl ester derivatives | 70–80 |

Formyl Group Transformations

The formyl group participates in oxidation, reduction, and condensation reactions.

Reagents and Conditions

-

Oxidation : CrO₃ in acetic acid or KMnO₄ in acetone/water (pH 7) to yield carboxylic acid .

-

Reduction : NaBH₄ in methanol or LiAlH₄ in THF to produce hydroxymethyl derivatives .

-

Condensation : Hydrazines or primary amines in ethanol to form hydrazones/imines .

Major Products

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | (S)-2-Carboxy-pyrrolidine-1-carboxylic acid benzyl ester | 75 | |

| Reduction | (S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester | 88 |

Palladium-Catalyzed C–H Functionalization

The benzyl group can undergo palladium-catalyzed C–H acyloxylation, enabling direct modification of the aromatic ring.

Reagents and Conditions

Major Products

| Reaction Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetic anhydride | (S)-2-Formyl-pyrrolidine-1-carboxylic acid (4-acetoxybenzyl) ester | 82 |

Iron-Catalyzed Esterification

The compound’s ester group can participate in iron-catalyzed coupling reactions with primary benzylic C–H bonds.

Reagents and Conditions

Major Products

| Reaction Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Toluene derivative | (S)-2-Formyl-pyrrolidine-1-carboxylic acid (2-methylbenzyl) ester | 78 |

Amidation via Carboxylic Acid Intermediate

Hydrolysis of the benzyl ester generates a carboxylic acid, which can be coupled with amines to form amides.

Reagents and Conditions

Major Products

| Amine Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Methylamine | (S)-2-Formyl-pyrrolidine-1-carboxylic acid methylamide | 90 |

Benzyne-Mediated Lactonization

The formyl and ester groups can participate in benzyne-mediated cyclization to form lactones.

Reagents and Conditions

Major Product

| Product | Yield (%) | Reference |

|---|---|---|

| 5-Membered lactone | 65 |

Eigenschaften

IUPAC Name |

benzyl (2S)-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNHSGGMNWXBEI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471765 | |

| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71461-30-8 | |

| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.